3-(3,5-Diiodo-4-hydroxybenzoyl)-indole
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Overview
Description
3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two iodine atoms, a hydroxyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide.
Indole Formation: The indole moiety is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Diiodo-4-hydroxybenzoyl)-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the benzoyl group.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives.
Scientific Research Applications
3-(3,5-Diiodo-4-hydroxybenzoyl)-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It finds applications in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication or protein synthesis. The presence of iodine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran: This compound shares a similar structure but differs in the presence of a benzofuran moiety instead of an indole.
Amiodarone: A well-known antiarrhythmic drug that contains similar iodine-substituted benzoyl groups.
Uniqueness
3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is unique due to its specific combination of functional groups and the indole moiety
Properties
IUPAC Name |
(4-hydroxy-3,5-diiodophenyl)-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9I2NO2/c16-11-5-8(6-12(17)15(11)20)14(19)10-7-18-13-4-2-1-3-9(10)13/h1-7,18,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPAVBYYXYONLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)I)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9I2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661657 |
Source
|
Record name | (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138222-00-1 |
Source
|
Record name | (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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